(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-methylsulfanyl-pyrimidin-4-yloxy substituent at the 3-position of the pyrrolidine ring (S-configuration) . This compound has been cataloged as a high-quality ether derivative but is currently discontinued, possibly due to challenges in synthesis, stability, or efficacy in intended applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-11-5-7-15-12(16-11)21-4/h5,7,10H,6,8-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOZLKDSAREGL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C14H21N3O3S
- Molecular Weight : 311.399 g/mol
- CAS Number : 1264035-42-8
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds, including this ester, may exhibit antiviral properties. For instance, related compounds have shown efficacy against various viruses with half-maximal effective concentrations (EC50) indicating potent activity .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, demonstrating significant anti-inflammatory potential .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of pyrimidine derivatives, suggesting that this compound may also possess similar properties .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes, as seen with related compounds that target viral proteins.
- COX Inhibition : The ability to inhibit COX enzymes suggests a mechanism for reducing inflammation and pain by blocking prostaglandin synthesis.
- Antioxidant Activity : Some pyrimidine derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic effects.
Antiviral Activity
A study evaluating the antiviral potential of various pyrimidine derivatives found that certain compounds exhibited significant activity against the Tobacco Mosaic Virus (TMV), with EC50 values indicating strong antiviral efficacy . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Anti-inflammatory Effects
Research on related pyrimidine compounds has shown promising results in inhibiting COX-1 and COX-2 enzymes. For example, compounds tested demonstrated IC50 values ranging from 0.04 to 0.04 ± 0.01 μmol against COX-2, indicating strong anti-inflammatory properties . This suggests that this compound could exhibit comparable effects.
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has been documented in various studies. For instance, one study reported significant antimicrobial effects against several pathogens, supporting the hypothesis that this compound may possess similar properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-1-carboxylic acid tert-butyl esters with diverse substituents. Below is a detailed comparison with structurally related analogs:
Key Comparative Insights
Stereochemistry : The target compound’s S-enantiomer may confer distinct biological activity compared to analogs like the R-tosyl derivative , emphasizing the role of chirality in drug design.
Heterocyclic Influence : Pyrimidine (target) vs. pyridine () substituents alter electronic properties and binding affinity. Pyrimidines often enhance hydrogen bonding in medicinal chemistry.
Functional Group Reactivity :
- Methylsulfanyl (target): A soft nucleophile; prone to oxidation or substitution.
- Tosyl (): Excellent leaving group for cross-coupling reactions.
- Thiazolidine (): Introduces rigidity and sulfur-based interactions.
Therapeutic Potential: Sulfonamide () and aryl-amino () analogs are prioritized in CNS drug development, whereas the pyrimidine-based target may target viral or oncological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
